molecular formula C10H17N3O2S B13854241 (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid

Cat. No.: B13854241
M. Wt: 243.33 g/mol
InChI Key: KTMPHFDIWOLLLB-GHXNOFRVSA-N
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Description

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is an organic compound that features a unique structure combining a cyclohexyl group, a carbamothioyl group, and a hydrazinylidene group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazinylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(phenylcarbamothioylhydrazinylidene)propanoic acid
  • (2Z)-2-(methylcarbamothioylhydrazinylidene)propanoic acid
  • (2Z)-2-(ethylcarbamothioylhydrazinylidene)propanoic acid

Uniqueness

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid

InChI

InChI=1S/C10H17N3O2S/c1-7(9(14)15)12-13-10(16)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15)(H2,11,13,16)/b12-7-

InChI Key

KTMPHFDIWOLLLB-GHXNOFRVSA-N

Isomeric SMILES

C/C(=N/NC(=S)NC1CCCCC1)/C(=O)O

Canonical SMILES

CC(=NNC(=S)NC1CCCCC1)C(=O)O

Origin of Product

United States

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